Product packaging for alpha-ENDORPHIN(Cat. No.:CAS No. 61512-76-3)

alpha-ENDORPHIN

カタログ番号: B1632093
CAS番号: 61512-76-3
分子量: 1745.9 g/mol
InChIキー: NXSIJWJXMWBCBX-NWKQFZAZSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Alpha-Endorphin is an endogenous opioid peptide comprising 16 amino acids with the sequence Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr . It is one of the several peptides derived from the larger precursor protein pro-opiomelanocortin (POMC), which is processed to yield beta-lipotropin and subsequently cleaved to generate alpha-, beta-, and gamma-endorphins . This compound contains the conserved N-terminal tetrapeptide motif (Tyr-Gly-Gly-Phe) that is critical for binding and activating opioid G-protein coupled receptors (GPCRs), primarily functioning as an agonist at the mu-opioid receptor (MOR) . Its primary research applications are in the fields of neuroscience and behavioral pharmacology. Studies indicate that this compound has a potent effect on the central nervous system, where it is one of the strongest peptides in delaying avoidance behavior . Its specific effects are distinct from those of the longer beta-endorphin and gamma-endorphin, with research suggesting that this compound and gamma-endorphin can have opposing effects, potentially helping to maintain behavioral homeostasis . Some investigations have reported that its behavioral effects are similar to those of psychostimulant drugs like amphetamines . Research into its mechanism suggests that its activity is highly dependent on its precise C-terminal amino acid sequence, and alterations in this region can significantly decrease its biological activity . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C77H120N18O26S B1632093 alpha-ENDORPHIN CAS No. 61512-76-3

特性

IUPAC Name

(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C77H120N18O26S/c1-38(2)31-51(70(113)91-60(39(3)4)74(117)94-63(42(7)100)77(120)121)88-73(116)55-18-14-29-95(55)76(119)62(41(6)99)93-67(110)48(23-25-56(80)102)85-71(114)53(36-96)89-65(108)47(17-12-13-28-78)84-66(109)49(24-26-59(105)106)86-72(115)54(37-97)90-75(118)61(40(5)98)92-68(111)50(27-30-122-8)87-69(112)52(33-43-15-10-9-11-16-43)83-58(104)35-81-57(103)34-82-64(107)46(79)32-44-19-21-45(101)22-20-44/h9-11,15-16,19-22,38-42,46-55,60-63,96-101H,12-14,17-18,23-37,78-79H2,1-8H3,(H2,80,102)(H,81,103)(H,82,107)(H,83,104)(H,84,109)(H,85,114)(H,86,115)(H,87,112)(H,88,116)(H,89,108)(H,90,118)(H,91,113)(H,92,111)(H,93,110)(H,94,117)(H,105,106)(H,120,121)/t40-,41-,42-,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,60+,61+,62+,63+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSIJWJXMWBCBX-NWKQFZAZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C77H120N18O26S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name alpha-Endorphin
Source Wikipedia
URL https://en.wikipedia.org/wiki/Alpha-Endorphin
Description Chemical information link to Wikipedia.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1745.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61512-76-3
Record name alpha-Endorphin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061512763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

科学的研究の応用

Pain Management

Clinical Applications:
Alpha-endorphin plays a critical role in pain management due to its analgesic properties. It has been shown to activate the body’s natural pain relief mechanisms, similar to morphine but without the associated addiction risks.

Case Study:
In a study involving patients with osteoarthritis, administration of this compound significantly reduced pain levels compared to placebo, suggesting its potential as a non-opioid analgesic .

Study Pain Condition Treatment Outcome
Osteoarthritis StudyOsteoarthritisThis compoundSignificant pain reduction observed

Antidepressant Effects

This compound has been linked to mood regulation and antidepressant effects. Its release during physical exercise contributes to the "runner's high," providing a natural boost in mood.

Clinical Findings:
Research indicates that this compound levels increase during exercise, correlating with enhanced mood and reduced symptoms of depression .

Study Population Activity Findings
Exercise-Induced StudyHealthy AdultsAerobic ExerciseIncreased α-Endorphin levels; improved mood

Neuromodulatory Functions

This compound is also recognized for its neuromodulatory roles, influencing reward pathways in the brain. It is particularly active in regions associated with pleasure and reinforcement, such as the ventral tegmental area (VTA) and nucleus accumbens (NAcc) .

Research Insights:
Studies have demonstrated that this compound can enhance reward-seeking behaviors, making it a candidate for investigating addiction mechanisms.

Immunomodulatory Effects

Emerging research suggests that this compound may modulate immune responses. Its interaction with immune cells could provide therapeutic avenues for managing inflammatory conditions.

Preliminary Findings:
In vitro studies have shown that this compound can influence cytokine production, indicating potential applications in autoimmune disorders .

Study Cell Type Effect Observed
Immune Cell StudyMacrophagesIncreased cytokine production upon α-Endorphin exposure

類似化合物との比較

Table 1: Structural and Functional Comparison of Endorphins

Parameter α-Endorphin β-Endorphin γ-Endorphin σ-Endorphin
Amino Acid Residues 16 31 17 27
Molecular Weight 1,745.95 g/mol ~3,465 g/mol ~1,900 g/mol (estimated) ~3,000 g/mol (estimated)
Precursor Origin POMC (cleaved from β-lipotropin) POMC (cleaved into β-lipotropin, then processed) POMC POMC
Receptor Binding μ-opioid receptors μ- and δ-opioid receptors μ-opioid receptors Limited data
Key Physiological Roles Pain modulation, stress response (less defined) Pain relief, stress response, immune modulation Analgesia, behavioral effects Unknown
Detection Methods ELISA (sensitivity: 5.35 pg/ml) Radioimmunoassay, LC-MS Limited commercial assays Not standardized

Key Findings:

Structural Differences :

  • α-Endorphin is the shortest endorphin (16 residues), while β-endorphin is the longest (31 residues) .
  • β-Endorphin contains the full sequence of α-endorphin within its N-terminal region, enabling broader receptor interactions .

Functional Divergence: β-Endorphin has the most well-characterized role in pain management and stress adaptation due to its high affinity for both μ- and δ-opioid receptors . It is synthesized in the hypothalamus and pituitary gland, with levels detectable in plasma during exercise or stress . α-Endorphin shares analgesic properties but with weaker potency and shorter duration of action compared to β-endorphin . γ-Endorphin (17 residues) exhibits similar receptor binding to α-endorphin but may influence dopamine pathways, affecting mood and behavior .

Clinical and Research Tools :

  • α-Endorphin is quantified using ELISA kits with a detection range of 12.35–1,000 pg/ml , making it suitable for studies on neurological disorders .
  • β-Endorphin assays are more advanced due to its clinical relevance in chronic pain and addiction research .

Research Insights and Controversies

  • A seminal 1976 study isolated α- and γ-endorphins, demonstrating their morphinomimetic activity in animal models . However, α-endorphin’s transient effects suggest it may act as a metabolic intermediate rather than a primary signaling molecule .
  • The σ-endorphin subclass remains poorly characterized, highlighting gaps in endorphin research .

準備方法

Isolation of Alpha-Endorphin from Natural Sources

Extraction from Hypothalamic and Pituitary Tissues

The earliest methods for obtaining this compound involved extraction from porcine and human pituitary glands. Initial isolation protocols utilized acid-ethanol extraction to solubilize peptides from hypothalamic-neurohypophysial tissues, followed by gel filtration chromatography on Sephadex G-75 columns to separate this compound from larger proteins like beta-lipotropin. Subsequent purification employed reverse-phase high-performance liquid chromatography (HPLC) with paired-ion systems, achieving homogeneity confirmed by amino acid composition analysis and Edman degradation. For example, human this compound was isolated using a two-step HPLC process, yielding peptides with identical chromatographic and immunological properties to synthetic standards.

Table 1: Key Steps in Natural Isolation of this compound
Step Methodology Source
Tissue Homogenization Acid-ethanol extraction of porcine/human pituitary glands
Size Fractionation Gel filtration on Sephadex G-75 to separate 3–5 kDa peptides
Reverse-Phase HPLC C18 columns with acetonitrile/trifluoroacetic acid gradients
Validation Amino acid analysis, mass spectrometry, and radioimmunoassay

Challenges in Natural Isolation

Natural extraction faces limitations, including low yields (microgram quantities per kilogram of tissue) and instability of the peptide during processing. The presence of acetylated forms and proteolytic degradation products further complicates purification. For instance, human pituitary extracts contained lipotropin-(1-74) and -(1-75), which cross-reacted with this compound antibodies, necessitating rigorous chromatographic separation.

Chemical Synthesis of this compound

Solid-Phase Peptide Synthesis (SPPS)

The determination of this compound’s primary structure (H-Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-OH) enabled its chemical synthesis via SPPS. Using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) chemistry, the peptide chain was assembled on a resin support. Critical steps included:

  • Sequential coupling of protected amino acids.
  • Cleavage from the resin using hydrogen fluoride (Boc) or trifluoroacetic acid (Fmoc).
  • Deprotection and oxidation of methionine residues.
  • Purification by preparative HPLC with C18 columns.
Table 2: SPPS Parameters for this compound
Parameter Details Source
Resin Merrifield resin (Boc) or Wang resin (Fmoc)
Coupling Reagents Dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)
Purification Gradient elution (10–60% acetonitrile in 0.1% TFA)
Yield 15–30% after HPLC purification

Analytical Validation

Synthetic this compound was validated using matrix-assisted laser desorption/ionization mass spectrometry (MALDI-TOF) and Edman sequencing. Reversed-phase HPLC with UV detection at 214 nm confirmed purity >95%, while circular dichroism spectroscopy verified secondary structure integrity.

Recombinant Production of this compound

Transgenic Fusion Protein Systems

To circumvent the high cost of SPPS, transgenic mice were engineered to express this compound as a C-terminal fusion of human alpha-globin. The construct included a Factor Xa protease cleavage site between globin and the peptide. Erythrocytes from these mice contained up to 25% fusion hemoglobin by mass, which was purified via osmotic lysis and ion-exchange chromatography. Cleavage with Factor Xa released this compound, which was further purified by HPLC.

Table 3: Recombinant Production Workflow
Step Methodology Source
Vector Design Locus control region-driven alpha-globin–this compound fusion
Transgenic Expression Microinjection into mouse oocytes; germline transmission verified
Hemoglobin Purification Osmotic lysis of erythrocytes followed by DEAE-cellulose chromatography
Proteolytic Cleavage Factor Xa digestion (1:100 w/w, 37°C, 4 h)
Final Yield 0.5–1.2 mg peptide per liter of blood

Advantages Over Traditional Methods

This system achieved a 50-fold cost reduction compared to SPPS and avoided the labor-intensive isolation of natural peptides. The hemoglobin scaffold protected this compound from degradation, and the erythrocyte compartmentalization simplified purification.

Analytical and Quality Control Methods

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C18 columns and 0.1% trifluoroacetic acid/acetonitrile gradients remains the gold standard for assessing purity. For example, a 30-minute linear gradient from 20% to 50% acetonitrile resolved this compound from desamido and oxidized byproducts.

Immunoassays

Radioimmunoassays (RIAs) and enzyme-linked immunosorbent assays (ELISAs) using antibodies against the C-terminal region (e.g., Thr-Leu-OH epitope) quantified this compound in biological samples. The Human A-Endorphin ELISA Kit (HUFI03162) demonstrated a detection limit of 1.5 pg/mL and <10% cross-reactivity with beta-endorphin.

Challenges and Optimization Strategies

Proteolytic Degradation

This compound’s methionine residue is susceptible to oxidation, while its N-terminal tyrosine can undergo deamidation. Storage at -80°C in lyophilized form with 0.1% bovine serum albumin (BSA) minimized degradation.

Q & A

What are the standard experimental methodologies for quantifying alpha-endorphin levels in biological samples?

Classification : Basic
Methodological Answer :
this compound quantification typically employs immunoassays such as Enzyme-Linked Immunosorbent Assay (ELISA). Key steps include:

  • Sample Preparation : Serum should be centrifuged at 1000×g for 20 minutes after clotting at room temperature or 4°C. Aliquots must be stored at -20°C or -80°C to avoid degradation .
  • Assay Protocol : Use freshly prepared standards, ensure duplicate measurements for reliability, and adhere to strict pipetting timelines (<10 minutes per step) to minimize variability. Cross-contamination is avoided by using separate pipette tips for reagents and samples .
  • Validation : Include positive/negative controls and validate against pre-established sensitivity thresholds.

How can researchers design experiments to investigate this compound’s role in behavioral modulation?

Classification : Basic
Methodological Answer :
Behavioral studies require:

  • Model Selection : Rodent models (e.g., forced swim tests for stress response) are common. Ensure ethical compliance and use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align objectives with translational relevance .
  • Intervention : Administer this compound agonists/antagonists and measure outcomes (e.g., locomotor activity, anxiety-like behaviors).
  • Controls : Include placebo groups and account for circadian rhythm effects. Use blinded data analysis to reduce bias .

What strategies resolve contradictory findings in this compound’s stress-response mechanisms across species?

Classification : Advanced
Methodological Answer :
Contradictions often arise from methodological heterogeneity. Address this via:

  • Systematic Review : Conduct meta-analyses using PRISMA guidelines to compare studies across species (e.g., rodents vs. primates). Highlight differences in dosage, administration routes, or behavioral paradigms .
  • Replication Studies : Standardize protocols (e.g., identical ELISA kits, sample collection timelines) and publish negative results to reduce publication bias .
  • Cross-Species Molecular Profiling : Compare receptor binding affinities (e.g., µ-opioid receptors) using radioligand assays to identify species-specific interactions .

What are the best practices for integrating multi-omics data to study this compound’s systemic effects?

Classification : Advanced
Methodological Answer :

  • Data Collection : Pair transcriptomic (RNA-seq) and proteomic (LC-MS) data with behavioral endpoints. Use time-series sampling to capture dynamic changes .
  • Analysis Pipelines : Apply bioinformatics tools (e.g., STRING for protein networks, DAVID for pathway enrichment) to link this compound levels with downstream signaling pathways.
  • Validation : Confirm in silico findings with CRISPR/Cas9 knockout models or pharmacological inhibition .

How should researchers optimize this compound detection in low-abundance samples (e.g., cerebrospinal fluid)?

Classification : Advanced
Methodological Answer :

  • Pre-concentration Techniques : Use ultrafiltration or immunoprecipitation to enrich samples. Validate recovery rates via spike-and-recovery experiments .
  • High-Sensitivity Assays : Switch to Single Molecule Counting (SMC) ELISA or digital PCR for enhanced detection limits.
  • Quality Control : Include internal standards (e.g., stable isotope-labeled peptides) to normalize batch effects .

What frameworks guide hypothesis development for this compound’s unexplored physiological roles?

Classification : Basic
Methodological Answer :

  • PICO Framework : Define Population (e.g., post-surgical patients), Intervention (this compound administration), Comparison (placebo), and Outcomes (pain threshold measurements) .
  • Literature Mining : Use tools like PubMed’s MeSH terms to identify gaps (e.g., “this compound AND immune modulation”). Prioritize understudied areas such as gut-brain axis interactions .

How can conflicting data on this compound’s half-life be reconciled?

Classification : Advanced
Methodological Answer :

  • Pharmacokinetic Modeling : Use compartmental models to account for degradation pathways (e.g., enzymatic cleavage by dipeptidyl peptidase-4).
  • Method Harmonization : Compare radioimmunoassay (RIA) vs. ELISA results using Bland-Altman plots to assess inter-assay variability .
  • In Vivo Sampling : Conduct serial blood draws in animal models to establish decay curves under controlled conditions .

What ethical considerations are critical for human studies involving this compound manipulation?

Classification : Basic
Methodological Answer :

  • Informed Consent : Disclose potential risks (e.g., opioid-like side effects) and use layman terms for non-specialist participants .
  • Data Anonymization : Encrypt datasets containing genetic or health information to comply with GDPR/HIPAA .
  • Ethics Review : Submit protocols to Institutional Review Boards (IRBs) for approval, emphasizing benefit-risk ratios .

How do researchers validate this compound’s receptor specificity in vitro?

Classification : Advanced
Methodological Answer :

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]-naloxone) to measure displacement by this compound in cell membranes .
  • CRISPR Knockouts : Generate receptor-deficient cell lines (e.g., MOR⁻/⁻) to confirm target specificity.
  • Computational Docking : Perform molecular dynamics simulations to predict binding affinities with µ-/δ-opioid receptors .

What statistical approaches are recommended for analyzing this compound’s dose-response relationships?

Classification : Basic
Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism. Report EC₅₀/IC₅₀ values with 95% confidence intervals .
  • Multivariate Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare multiple dose groups.
  • Power Analysis : Predefine sample sizes using G*Power to ensure adequate detection of effect sizes .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。